molecular formula C11H15Cl2NO B1452083 3-Chloro-4-(cyclopentyloxy)aniline hydrochloride CAS No. 1197687-18-5

3-Chloro-4-(cyclopentyloxy)aniline hydrochloride

Cat. No.: B1452083
CAS No.: 1197687-18-5
M. Wt: 248.15 g/mol
InChI Key: MWZCECIIYZGURX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-(cyclopentyloxy)aniline hydrochloride is a useful research compound. Its molecular formula is C11H15Cl2NO and its molecular weight is 248.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Practical Synthesis and Applications

  • A practical synthesis process for related aniline derivatives emphasizes the importance of robust, less wasteful production methods that could be amenable to industrial applications. Such processes are designed with an emphasis on the availability of starting materials, aiming for high yields and minimal environmental impact (Zhang Qingwen, 2011).

Environmental Remediation

  • Research on the mineralization of aniline and chlorophenol in acidic solutions by ozonation, catalyzed with Fe2+ and UVA light, indicates the potential for such chemical compounds in water treatment and environmental remediation. This study highlights the effectiveness of catalyzed ozonations in increasing mineralization rates and suggests a pathway for the degradation of pollutants (Roser Sauleda & E. Brillas, 2001).

Synthesis of Polyurethane Cationomers

  • The synthesis of polyurethane cationomers with anil groups demonstrates the utility of aniline derivatives in creating materials with specific properties, such as fluorescence. This research reveals the chemical versatility of aniline compounds in material science, particularly for developing polymers with unique optical properties (E. Buruianǎ et al., 2005).

Catalysis and Chemical Synthesis

  • Studies on the catalytic activities and synthesis methodologies using aniline derivatives underscore their significance in organic chemistry, illustrating the compounds' roles in facilitating or undergoing chemical transformations. These applications span from catalytic oxidation processes to the synthesis of complex organic molecules, reflecting the broad utility of aniline derivatives in chemical synthesis (B. Vinayak et al., 2018).

Potential Biological Activity

  • The exploration of substituted anilides for potential biological activities, including antimicrobial properties, illustrates the relevance of aniline derivatives in pharmaceutical and medicinal chemistry. This area of research is particularly focused on developing new compounds with therapeutic potential, highlighting the role of aniline derivatives as precursors or active agents in drug discovery (I. Jarak et al., 2007).

Properties

IUPAC Name

3-chloro-4-cyclopentyloxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.ClH/c12-10-7-8(13)5-6-11(10)14-9-3-1-2-4-9;/h5-7,9H,1-4,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZCECIIYZGURX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=C(C=C2)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.